(E)-1-(2,5-dimethylfuran-3-yl)-3-(furan-3-yl)prop-2-en-1-one
Overview
Description
(E)-1-(2,5-dimethylfuran-3-yl)-3-(furan-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system consisting of a carbon-carbon double bond and a carbon-oxygen double bond This compound features two furan rings, one of which is substituted with two methyl groups
Preparation Methods
The synthesis of (E)-1-(2,5-dimethylfuran-3-yl)-3-(furan-3-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between 2,5-dimethylfuran-3-carbaldehyde and furan-3-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes a condensation reaction to form the desired enone product.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
(E)-1-(2,5-dimethylfuran-3-yl)-3-(furan-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the enone can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced into the ring system.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperature conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(2,5-dimethylfuran-3-yl)-3-(furan-3-yl)prop-2-en-1-one depends on its specific application and the molecular targets involved. In general, the compound may interact with biological molecules such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The conjugated system in the compound allows it to participate in various chemical reactions, which can modulate its biological activity.
Comparison with Similar Compounds
Similar compounds to (E)-1-(2,5-dimethylfuran-3-yl)-3-(furan-3-yl)prop-2-en-1-one include other enones and furan derivatives. Some examples are:
(E)-1-(2-furyl)-3-(furan-3-yl)prop-2-en-1-one: This compound has a similar structure but lacks the methyl substitutions on the furan ring.
(E)-1-(2,5-dimethylfuran-3-yl)-3-(thiophen-3-yl)prop-2-en-1-one: This compound features a thiophene ring instead of a furan ring, which can lead to different chemical properties and reactivity.
Properties
IUPAC Name |
(E)-1-(2,5-dimethylfuran-3-yl)-3-(furan-3-yl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9-7-12(10(2)16-9)13(14)4-3-11-5-6-15-8-11/h3-8H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORYCOCZNXHLEH-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)C=CC2=COC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)/C=C/C2=COC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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